molecular formula C17H14N2OS B2877529 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide CAS No. 477885-83-9

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2877529
CAS No.: 477885-83-9
M. Wt: 294.37
InChI Key: HFYOOWXAMPOTOZ-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is a chemical compound with the molecular formula C17H14N2OS It is known for its unique structural properties, which include an allyl group, a cyanophenyl group, and a benzenecarboxamide moiety

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-2-11-19-17(20)14-8-4-6-10-16(14)21-15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYOOWXAMPOTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide typically involves the reaction of 2-cyanophenylthiol with N-allylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl and cyanophenyl groups allows for specific interactions with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide
  • N-Allyl-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Biological Activity

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is an organic compound that has garnered attention for its potential biological activity. This article delves into the compound's characteristics, mechanisms of action, and its applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2OSC_{17}H_{14}N_{2}OS. The compound features a cyanophenyl group attached to a sulfanyl linkage, with a prop-2-en-1-yl benzamide moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily through:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This mechanism is crucial in targeting enzymes involved in disease processes.
  • Receptor Modulation : The aromatic rings facilitate binding through hydrophobic interactions and π-π stacking, enhancing the compound's affinity for various receptors.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has shown effectiveness against strains of Staphylococcus aureus and Mycobacterium tuberculosis.

Pathogen Inhibition Concentration (IC50)
Staphylococcus aureus12.5 µg/mL
Mycobacterium tuberculosis15.0 µg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HCT-15 (colon carcinoma) and MCF7 (breast cancer).

Cell Line IC50 (µM)
HCT-158.5
MCF710.2

The structure-activity relationship (SAR) analysis indicates that modifications to the cyanophenyl and benzamide portions can enhance its cytotoxic effects.

Case Studies

  • Study on Antimicrobial Activity : A high-throughput screening identified this compound as a potent inhibitor of pantothenate synthetase, an enzyme critical for bacterial survival. This study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains .
  • Evaluation of Anticancer Effects : A comparative study involving various analogs revealed that the presence of the sulfanyl group significantly increased the cytotoxicity against cancer cell lines compared to compounds lacking this feature. The study concluded that further optimization could lead to more effective anticancer drugs .

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